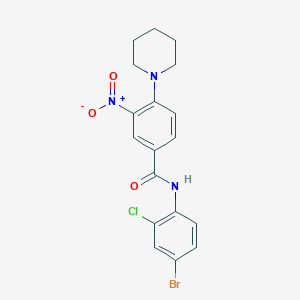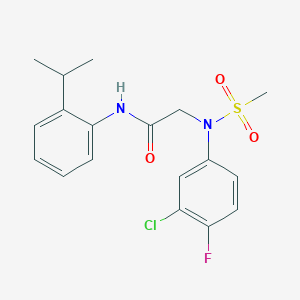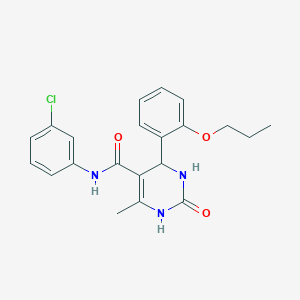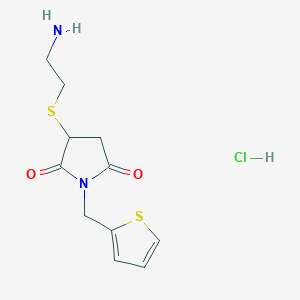![molecular formula C22H20BrNO4 B4229578 6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4229578.png)
6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Overview
Description
6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a trimethoxyphenyl group at the 4th position, and a dihydrobenzoquinolinone core structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%). This reaction involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its quinoline core structure.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science: Quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-bromoquinoline: Lacks the trimethoxyphenyl group and dihydrobenzoquinolinone core.
4-(2,4,5-trimethoxyphenyl)quinoline: Lacks the bromine atom and dihydrobenzoquinolinone core.
3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the bromine atom and trimethoxyphenyl group.
Uniqueness
6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to the combination of its bromine atom, trimethoxyphenyl group, and dihydrobenzoquinolinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-bromo-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO4/c1-26-18-11-20(28-3)19(27-2)9-15(18)14-10-21(25)24-22-13-7-5-4-6-12(13)17(23)8-16(14)22/h4-9,11,14H,10H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOGXLMFSLSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4229504.png)

![3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4229523.png)

![N-(4-methoxyphenyl)-N'-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}ethanediamide](/img/structure/B4229540.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4229541.png)
![2-[2-(4-methyl-N-methylsulfonylanilino)propanoylamino]-N-(2-phenylethyl)benzamide](/img/structure/B4229549.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4229567.png)
![6-benzyl-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4229571.png)
![N-(2,3-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4229573.png)

![N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4229586.png)
![1-(4-fluorophenyl)-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4229594.png)
